molecular formula C6H11BrO2 B046930 Ethyl 4-bromobutyrate CAS No. 2969-81-5

Ethyl 4-bromobutyrate

Cat. No. B046930
CAS RN: 2969-81-5
M. Wt: 195.05 g/mol
InChI Key: XBPOBCXHALHJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl 4-bromobutyrate can be synthesized through several methods. One approach involves the Michael addition reaction of bromodinitromethane potassium salt with ethyl acrylate, using TBAB as a phase transfer catalyst, achieving a yield of 52% under optimized conditions (Chu Shijin, 2011). Another method described involves the preparation of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones and their reactions to give 4-bromo-derivatives (H. Garg & P. Singh, 1970).

Molecular Structure Analysis

The molecular structure of ethyl 4-bromobutyrate and its derivatives can be characterized using various spectroscopic techniques. Studies involving IR, 1HNMR, UV-vis, MS, and elemental analysis have been utilized to identify the structure of synthesized ethyl 4-bromo-4,4-dinitrobutanoate, confirming its expected molecular composition (Chu Shijin, 2011).

Chemical Reactions and Properties

Ethyl 4-bromobutyrate undergoes various chemical reactions, showcasing its versatility as an intermediate. One example is its use in the synthesis of phospholane 1-oxide having oxygen functional groups from a 4-bromobutylphoshinate derivative, highlighting its applicability in creating compounds with specific functional groups (T. Hanaya et al., 2005). Another study demonstrates its role in the preparation of ethyl 4-bromo-2-butenoate, a medicine intermediate, using 2-butenoic acid through esterification and bromination reactions (W. Ning, 2002).

Physical Properties Analysis

The physical properties of ethyl 4-bromobutyrate, such as solubility, boiling point, and density, are essential for its handling and application in various chemical syntheses. However, specific studies focusing solely on the detailed physical properties of ethyl 4-bromobutyrate were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties of ethyl 4-bromobutyrate, including its reactivity with different reagents and under various conditions, play a crucial role in its utility as a chemical intermediate. For instance, its ability to undergo hydrolysis under alkaline conditions has been explored, providing insights into its behavior in different chemical environments (Maw‐Ling Wang & G. Lam, 2004).

Scientific Research Applications

  • Medicine Intermediate : Ethyl 4-bromo-2-butenoate, a compound related to Ethyl 4-bromobutyrate, is recognized as a promising intermediate for medicines, notable for its high yield and purity, making it suitable for pharmaceutical applications (Ning, 2002).

  • Synthesis of Heterocycles : Ethyl 4-bromobutyrate derivatives are used as building blocks for the radical cyclisation onto azoles, aiding in the synthesis of tri- and tetra-cyclic heterocycles. This process has potential applications on solid phase resins (Allin et al., 2005).

  • Conversion into Acyl Derivatives : Ethyl 4-bromo-3-hydroxybutanoate, a derivative of Ethyl 4-bromobutyrate, can be transformed into various acyl derivatives, with ethyl 4-anilinocrotonate being a particularly promising product for pharmaceutical uses (Kato & Kimura, 1977).

  • Optimal Synthesis Conditions : Research has determined the optimal synthesis conditions for ethyl 4-bromo-4,4-dinitrobutyrate, a related compound, which is significant for its potential applications in various chemical processes (Chu Shijin, 2011).

  • Detection in Pharmaceuticals : A developed GC-MS method effectively detects and quantifies Ethyl 4-bromobutyrate in Tolvaptan tablets. This method provides a reliable way to detect potential genotoxic impurities in pharmaceutical products (Dsouza, 2018).

  • Involvement in Chemical Reactions : Ethyl 4-bromobutyrate is involved in various chemical reactions, including the synthesis of cyclic vinyl ethers and the Reformatsky reaction, demonstrating its versatility as a reactant in organic synthesis (Mussatto et al., 1980; Newman & Evans, 1955).

  • Study in Chemistry Teaching : Applying research studies, including those involving compounds like Ethyl 4-bromobutyrate, in chemistry teaching has been found to enhance student understanding, engagement, and overall performance (Li-rong, 2010).

Safety And Hazards

Ethyl 4-bromobutyrate is a flammable and combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

ethyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPOBCXHALHJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183845
Record name Ethyl 4-bromobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 4-bromobutyrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20707
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ethyl 4-bromobutyrate

CAS RN

2969-81-5
Record name Ethyl 4-bromobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2969-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002969815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2969-81-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-bromobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-bromobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 4-bromobutyrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8TY5JSD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 4-bromobutanoic acid (25.0 g, 150 mmol), DMF (5 drops) and oxalyl chloride (17.0 mL, 195.0 mmol) in dichloromethane (250 mL) was stirred at room temperature for 5 hr. The reaction mixture was concentrated under reduced pressure, dichloromethane (200 mL) and ethanol (9.0 mL, 170 mmol) were added to the residue, and the mixture was stirred at room temperature for 15 hr. The reaction mixture was washed with saturated aqueous sodium hydrogencarbonate and saturated brine, and the organic layer was dried over sodium sulfate, and concentrated. The residue was purified by silica gel column chromatography (0-5% ethyl acetate/hexane) to give ethyl 4-bromobutanoate as a colorless oil (24.5 g, 84%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromobutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromobutyrate
Reactant of Route 3
Ethyl 4-bromobutyrate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromobutyrate
Reactant of Route 5
Ethyl 4-bromobutyrate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromobutyrate

Citations

For This Compound
1,150
Citations
G Chuchani, RM Dominguez - International journal of chemical …, 1983 - Wiley Online Library
… group of the ester is eliminated about 15 times faster than the Br atom (Table I), the present work is addressed to redetermine the gas-phase pyrolysis kinetics of ethyl 4-bromobutyrate, …
Number of citations: 17 onlinelibrary.wiley.com
G Chuchani, RM Dominguez, I Martín - Reaction Kinetics and Catalysis …, 1986 - Springer
The gas phase pyrolysis of ethyl 4-bromobutyrate in the temperature range of 354–375 C and pressure range of 47–152 Torr obeys a first-order rate law. The rate coefficient for the …
Number of citations: 9 link.springer.com
RK Vaid, SK Boini, CA Alt, JT Spitler, CE Hadden… - …, 2014 - thieme-connect.com
… This synthesis involved N-alkylation of 2,4-dimethylaniline with ethyl 4-bromobutyrate to obtain ethyl 4-[(2,4-dimethylphenyl)amino]butanoate. Carbamoylation of the latter followed by …
Number of citations: 8 www.thieme-connect.com
GM Lampman, DA Horne… - Journal of Chemical and …, 1969 - ACS Publications
… The lactone is converted to ethyl 4-bromobutyrate (9) and then to the product with sodium hydride, in an over-all 76% yield. Sodium hydride is easierto handle, thework-up is easier, and …
Number of citations: 22 pubs.acs.org
SL Oswal, P Oswal, JP Dave - Fluid phase equilibria, 1994 - Elsevier
… HE results could only be found for six binary mixtures involving ethyl acetate, ethyl propionate, ethyl butyrate, ethyl 3-bromopropionate, ethyl 2-bromobutyrate and ethyl 4-bromobutyrate…
Number of citations: 18 www.sciencedirect.com
WS Trahanovsky, GL Smyser, MP Doyle - Tetrahedron Letters, 1968 - Elsevier
… 4-bromobutanol-l,l-& was prepared by the reduction of ethyl 4-bromobutyrate with lithium aluminum deuteride. The nmr spectrum of the distilled product showed a two-proton triplet at …
Number of citations: 1 www.sciencedirect.com
SH Zee, SY Chou - Journal of the Chinese Chemical Society, 1988 - Wiley Online Library
… To the mixture were added hexamethylphosphoric triamide (3 mL) and ethyl 4-bromobutyrate (8.2 g, 42 mmol), and the mixture was stirred at ~70C for 1.5 hr, at OC for 8 hIS and then at …
Number of citations: 2 onlinelibrary.wiley.com
MC Mussatto, D Savoia, C Trombini… - Journal of the Chemical …, 1980 - pubs.rsc.org
… metallation to give (9) and hence to form exclusively the cyclic vinyl ether (10) .t We describe here the reaction of 1,l-dilithioalkyl phenyl sulphones (1 1) lo with ethyl 4-bromobutyrate at - …
Number of citations: 29 pubs.rsc.org
SL Oswal, JP Dave - International journal of thermophysics, 1992 - Springer
… The excess viscosities A In ~/ are negative for all the mixtures except for ethyl-4-bromobutyrate + n-hexane. For the ethyl-4-bromobutyrate + n-hexane mixture, small but negative values …
Number of citations: 27 link.springer.com
G Chuchani, A Rotinov - International journal of chemical …, 1987 - Wiley Online Library
… sis results of ethyl 4-bromobutyrate [31, where the primary product 4-bromobutyric acid was also found to be responsible for the formation of y-butyrolactone [step (41, eq. (211. …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.